N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
Description
The compound N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide belongs to a class of benzo[d]isothiazol derivatives, which are characterized by a 1,1-dioxido-3-oxobenzo[d]isothiazol core linked to substituted aromatic amides. These compounds are synthesized via nucleophilic substitution or coupling reactions, often involving saccharin derivatives as precursors .
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-12(17(22)19-13-8-10-14(11-9-13)20(2)3)21-18(23)15-6-4-5-7-16(15)26(21,24)25/h4-12H,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSYTJRSUQCPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N(C)C)N2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound N-(4-(dimethylamino)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide (hereafter referred to as compound A ) is a member of a class of organic compounds that exhibit significant biological activities. This article aims to provide a comprehensive overview of the biological activity of compound A, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Compound A has the following structural formula:
- Molecular Formula : C₁₅H₁₈N₂O₃S
- Molecular Weight : 302.38 g/mol
The structure features a dimethylamino group attached to a phenyl ring, which is further connected to a benzo[d]isothiazole moiety. The presence of the dioxido and oxo groups contributes to its reactivity and biological interactions.
Anticancer Properties
Compound A has shown promising anticancer activity in various studies. It acts through multiple mechanisms, including:
- Inhibition of Cell Proliferation : Research indicates that compound A can inhibit the proliferation of cancer cells by inducing apoptosis. This effect is mediated by the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
- Inhibition of Tumor Growth : In vivo studies have demonstrated that compound A significantly reduces tumor size in xenograft models, suggesting its potential as an effective anticancer agent .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : Compound A has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
- Antifungal Activity : It also displays antifungal activity against various fungal strains, indicating its potential application in treating fungal infections .
Other Biological Activities
In addition to its anticancer and antimicrobial properties, compound A has been evaluated for other biological activities:
- Anti-inflammatory Effects : Studies suggest that compound A can reduce inflammation by inhibiting pro-inflammatory cytokines and mediating pathways such as NF-kB .
- Antioxidant Potential : The compound demonstrates significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
Study 1: Anticancer Efficacy in Breast Cancer Models
A study conducted on breast cancer cell lines revealed that compound A reduced cell viability significantly compared to untreated controls. The mechanism involved the downregulation of cyclin D1 and upregulation of p53, leading to cell cycle arrest at the G1 phase .
Study 2: Antimicrobial Activity Assessment
In a comparative study against standard antibiotics, compound A exhibited superior efficacy against resistant strains of Staphylococcus aureus. The study highlighted its potential as an alternative treatment option for antibiotic-resistant infections .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
Substituent Impact: Electron-donating groups (e.g., dimethylamino) enhance solubility and may improve pharmacokinetic profiles compared to halogenated or methoxy-substituted analogs .
Synthetic Efficiency : Yields for benzo[d]isothiazol derivatives vary widely (52–90%), suggesting room for optimization in the target compound’s synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
